Gadolinium(3+);triacetate;hexahydrate
Description
Gadolinium(3+) triacetate hexahydrate (Gd(CH₃CO₂)₃·6H₂O) is a coordination compound comprising a gadolinium(III) ion coordinated by three acetate ligands and six water molecules. This compound is notable for its role in biomedical applications, particularly as a contrast agent in diagnostic procedures such as transmission electron microscopy (TEM) for primary ciliary dyskinesia (PCD) . Its stability in aqueous solutions and biocompatibility make it suitable for replacing uranyl acetate in safer staining protocols . The compound is commercially available at high purity grades (e.g., 99.9% trace metals basis) and is synthesized via reactions involving gadolinium chloride hexahydrate and acetate precursors .
Properties
IUPAC Name |
gadolinium(3+);triacetate;hexahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJAFGUEPMJIR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Gd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21GdO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Chemical Properties
Gadolinium(III) Triacetate Hexahydrate vs. Other Lanthanide Acetates
- Cerium(III) Acetate Sesquihydrate (Ce(CH₃CO₂)₃·1.5H₂O) :
- Samarium(III) Triacetate (Sm(CH₃CO₂)₃) :
Gadolinium(III) Triacetate vs. Gadolinium Halides/Nitrates
- Gadolinium(III) Chloride Hexahydrate (GdCl₃·6H₂O) :
- Gadolinium(III) Nitrate Hexahydrate (Gd(NO₃)₃·6H₂O): Higher solubility in polar solvents due to nitrate ligands. Molecular weight: 451.4 g/mol vs. ~455.38 g/mol for the acetate . Applications include MRI contrast agents and materials science research .
Physical and Solubility Data
Preparation Methods
Acid-Base Reaction Using Gadolinium Oxide
The most widely reported method involves reacting gadolinium(III) oxide (Gd₂O₃) with glacial acetic acid (CH₃COOH) in aqueous medium. The reaction proceeds via:
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Reflux Conditions : Gd₂O₃ (10 mmol) is added to a mixture of acetic acid (80 mmol) and deionized water (12.4 mL). The solution is refluxed at 90°C for 60–90 minutes until complete dissolution.
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Solvent Removal : Excess acetic acid and water are evaporated under reduced pressure (50°C) using a rotary evaporator.
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Crystallization : The residue is dissolved in minimal hot water and cooled to 4°C for 24 hours to precipitate the hexahydrate.
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Drying : Crystals are vacuum-dried at 25°C to retain hydration.
Key Parameters :
Metathesis Reaction with Gadolinium Chloride
An alternative route employs gadolinium chloride hexahydrate (GdCl₃·6H₂O) and sodium acetate (NaCH₃COO):
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Precipitation : Aqueous solutions of GdCl₃·6H₂O (1 M) and NaCH₃COO (3 M) are mixed at 60°C with stirring.
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Filtration : The precipitate is collected via vacuum filtration and washed with cold ethanol to remove NaCl.
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Recrystallization : The crude product is dissolved in hot deionized water and crystallized at 4°C.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Industrial facilities utilize continuous flow systems to enhance scalability and consistency:
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Reactor Design : Gadolinium oxide slurry (20% w/v) and acetic acid (30% v/v) are fed into a tubular reactor at 120°C and 3 bar pressure.
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Residence Time : 30 minutes ensures complete reaction.
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Crystallization Control : The effluent is rapidly cooled to 10°C in a scraped-surface crystallizer to nucleate hexahydrate crystals.
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Purity : 99.9% (metals basis).
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Throughput : 500 kg/day per reactor line.
Spray Drying for Nanopowder Forms
For high-surface-area applications (e.g., catalysis), spray drying produces submicron particles:
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Feed Solution : 10% w/w Gd(CH₃COO)₃·6H₂O in deionized water.
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Atomization : Ultrasonic nozzle disperses solution into droplets (5–10 μm diameter).
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Drying : Hot air (150°C) evaporates solvent, yielding spherical nanoparticles (50–200 nm).
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for gadolinium(3+) triacetate hexahydrate, and how can purity be ensured during preparation?
- Methodological Answer : The synthesis typically involves reacting gadolinium oxide (Gd₂O₃) with acetic acid under controlled pH and temperature. To ensure purity:
- Use stoichiometric ratios (e.g., 1:6 molar ratio of Gd₂O₃ to acetic acid) to avoid residual reactants.
- Employ recrystallization in deionized water at 60–80°C to remove impurities .
- Monitor purity via inductively coupled plasma mass spectrometry (ICP-MS) to confirm Gd³⁺ concentration and trace metal content .
Q. Which characterization techniques are most effective for confirming the structural integrity of gadolinium(3+) triacetate hexahydrate?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray Diffraction (XRD) : Compare experimental patterns with reference data (e.g., JCPDS) to confirm crystallinity and hexagonal hydrate structure .
- Thermogravimetric Analysis (TGA) : Analyze mass loss at 100–200°C to verify hexahydrate stoichiometry (theoretical H₂O loss: ~19.3% w/w) .
- FT-IR Spectroscopy : Identify acetate ligand coordination (e.g., asymmetric COO⁻ stretching at ~1550 cm⁻¹) .
Q. How should gadolinium(3+) triacetate hexahydrate be stored to prevent decomposition in laboratory settings?
- Methodological Answer :
- Store in airtight containers under nitrogen or argon to avoid hydrolysis or oxidation.
- Maintain temperatures below 25°C; prolonged exposure to humidity (>60% RH) can disrupt hydrate structure .
- Conduct periodic stability tests using Raman spectroscopy to detect structural changes .
Advanced Research Questions
Q. How can researchers optimize the solubility of gadolinium(3+) triacetate hexahydrate in aqueous systems for experimental applications?
- Methodological Answer :
- Adjust pH to 5.5–6.5 using sodium acetate buffer to enhance solubility via ligand stabilization .
- For high-concentration solutions (>0.5 M), employ ultrasonic agitation to prevent colloidal aggregation .
- Note: Solubility may decrease at temperatures >50°C due to ligand dissociation; pre-test solubility under experimental conditions .
Q. What experimental design considerations are critical for applying gadolinium(3+) triacetate hexahydrate in neutron detection systems?
- Methodological Answer :
- Filtration and Recirculation : Use 0.22 µm membrane filters to remove particulate matter, ensuring transparency in Cherenkov detectors. Implement closed-loop recirculation systems to maintain solute concentration .
- Gamma Ray Detection : Pair with high-efficiency scintillators (e.g., NaI(Tl)) to capture 8 MeV gamma photons emitted post-neutron capture .
- Controlled Environment : Maintain dissolved oxygen <1 ppm to prevent radiolytic decomposition during irradiation .
Q. How do the coordination properties of gadolinium(3+) triacetate hexahydrate compare to other lanthanide acetates in catalytic applications?
- Methodological Answer :
- Comparative Studies :
- Use Extended X-ray Absorption Fine Structure (EXAFS) to compare Gd³⁺-acetate bond lengths with Eu³⁺ or Sm³⁺ analogs. Gd³⁺ typically exhibits shorter bonds (~2.35 Å) due to higher charge density .
- Evaluate catalytic efficiency in model reactions (e.g., ester hydrolysis) under identical conditions. Gd³⁺ often shows higher Lewis acidity than lighter lanthanides .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHsol) of gadolinium(3+) triacetate hexahydrate?
- Methodological Answer :
- Controlled Replication : Repeat calorimetric measurements using standardized protocols (e.g., isothermal titration calorimetry at 25°C).
- Error Source Analysis : Check for hydration state discrepancies (e.g., hexahydrate vs. tetrahydrate) via Karl Fischer titration .
- Meta-Analysis : Use multivariate regression to correlate reported ΔHsol values with experimental parameters (e.g., ionic strength, buffer type) .
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